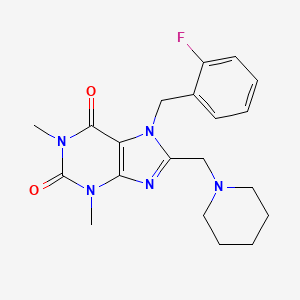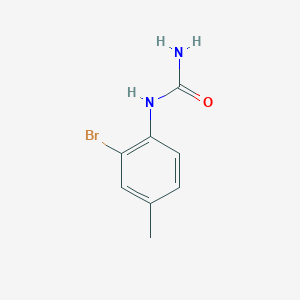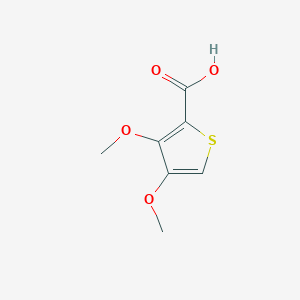
Methyl 4-hydroxy-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-2-carboxylate is not fully understood, but it has been shown to interact with different targets in cells and tissues. This compound has been shown to inhibit the activity of enzymes, such as DNA topoisomerases, which are involved in DNA replication and repair. This compound has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In addition, this compound has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects, depending on the target and the concentration used. This compound has been shown to induce DNA damage and oxidative stress in cells, which can lead to cell death. This compound has also been shown to modulate the expression of different genes, including those involved in cell cycle regulation, apoptosis, and stress response. In addition, this compound has been shown to affect the activity of different signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Advantages and Limitations for Lab Experiments
Methyl 4-hydroxy-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-2-carboxylate has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. This compound can be synthesized using different methods, and it is stable under different conditions, making it suitable for storage and transportation. This compound is also soluble in different solvents, which allows for its use in different assays and experiments. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for the research on Methyl 4-hydroxy-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-2-carboxylate, including the development of new derivatives with improved properties and the exploration of its potential applications in different fields. This compound can be modified to improve its solubility, bioavailability, and specificity towards different targets. In addition, this compound can be used as a lead compound for the development of new drugs, such as anticancer agents and radioprotective agents. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in different fields.
Conclusion:
This compound is a fluorinated pyrrolidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. This compound has shown promising results in different assays and experiments, making it a promising lead compound for the development of new drugs and the exploration of its potential applications in different fields.
Synthesis Methods
Methyl 4-hydroxy-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-2-carboxylate can be synthesized using different methods, including the reaction of 4-hydroxy-1-pyrrolidinecarboxylic acid with 3,3,3-trifluoro-2-hydroxypropyl bromide in the presence of a base, such as potassium carbonate. The reaction leads to the formation of this compound, which can be purified using column chromatography. Other methods involve the use of different starting materials and reagents, such as 4-hydroxy-1-pyrrolidinecarboxylic acid methyl ester and 2,2,2-trifluoroethyl chloroformate.
Scientific Research Applications
Methyl 4-hydroxy-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-2-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. It has been shown to have anticancer, antiviral, and antifungal activities, making it a promising lead compound for the development of new drugs. This compound has also been studied for its potential as a radioprotective agent, as it has been shown to reduce the damage caused by ionizing radiation in cells and tissues. In addition, this compound has been used as a building block for the synthesis of other fluorinated compounds, which have diverse applications in different fields.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, fumes, mist, spray, vapors, and ensuring adequate ventilation .
properties
IUPAC Name |
methyl 4-hydroxy-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO4/c1-17-8(16)6-2-5(14)3-13(6)4-7(15)9(10,11)12/h5-7,14-15H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCMVPOHBJFJAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1CC(C(F)(F)F)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

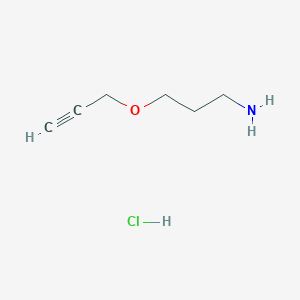

![6-(2-chlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2949502.png)
![2-(4-chlorophenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide](/img/structure/B2949503.png)
![2-chloro-6-fluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2949504.png)
![2-[(4-Chlorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2949505.png)
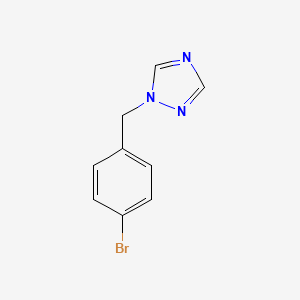

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-bromobenzamide hydrochloride](/img/structure/B2949513.png)

